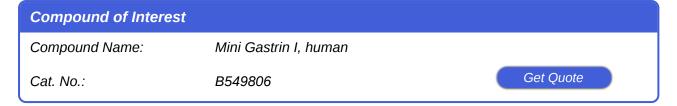


strategies to increase tumor uptake of Mini Gastrin I human

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Technical Support Center: Human Mini-Gastrin I Analogs

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the tumor uptake of human Mini-Gastrin I and its analogs.

Troubleshooting Guide

Issue: Low Tumor Uptake and Poor In Vivo Stability

Q1: My radiolabeled minigastrin analog shows low accumulation in CCK2R-positive tumors and appears to be degrading rapidly in vivo. What strategies can I employ to improve its stability and tumor-targeting?

A1: Low in vivo stability is a significant hurdle for minigastrin (MG) analogs, limiting their clinical applicability.[1][2] Rapid enzymatic degradation reduces the amount of intact peptide available to reach the tumor.[3][4] Several chemical modification strategies have proven effective in enhancing stability and subsequent tumor uptake:

• Amide-to-Triazole Substitution: Replacing amide bonds with metabolically stable 1,4-disubstituted 1,2,3-triazoles is a promising strategy.[5][6] This modification can improve

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resistance against enzymatic degradation and, in some cases, increase affinity for the cholecystokinin-2 receptor (CCK2R).[5][7] For example, analogs of PP-F11N with triazoles inserted between DGlu¹⁰-Ala¹¹ and/or Tyr¹²-Gly¹³ showed significantly increased cellular uptake, higher tumor uptake, and slower tumor washout in mice.[5][6]

- N-methylation: Introducing N-methylated amino acids into the peptide sequence, particularly in the C-terminal receptor-binding region, can strongly increase enzymatic stability.[1][4] The analog DOTA-MGS4, which contains two substitutions with N-methylated amino acids, demonstrated more than 75% intact radiopeptide in blood 10 minutes post-injection, compared to no intact peptide for its non-methylated counterpart (DOTA-MGS1).[8] This improved stability led to a significant increase in tumor uptake (10.40 ± 2.21% IA/g for ¹¹¹In-DOTA-MGS4 vs. 1.23 ± 0.15% IA/g for ¹¹¹In-DOTA-MGS1 at 4h p.i.).[8][9]
- Proline Substitution: The inclusion of proline at various positions within the N-terminal sequence of DOTA-MGS5 has been shown to result in high enzymatic stability (57–79% intact radiopeptide in blood at 1h p.i.) and enhanced tumor uptake (29–46% IA/g at 4h p.i. in xenografted mice).[2][10]
- Amino Acid Substitution: Replacing oxidation-sensitive methionine (Met) with norleucine
 (Nle) is a common strategy to prevent oxidative degradation.[11] Furthermore, substituting
 Phenylalanine (Phe) with 1-naphthylalanine (1-Nal) has been shown to improve stability and
 targeting.[2][4]

Issue: High Kidney and Off-Target Organ Uptake

Q2: I'm observing excessively high uptake of my minigastrin analog in the kidneys, which is a major concern for potential nephrotoxicity in therapeutic applications. How can I reduce renal accumulation while maintaining tumor uptake?

A2: High kidney retention is a well-documented challenge for minigastrin analogs, particularly those containing an N-terminal penta-glutamic acid (penta-Glu) sequence.[8][12][13]

Modification of the Penta-Glu Sequence: The N-terminal penta-Glu sequence is strongly
associated with high kidney uptake.[8] Deleting this sequence can markedly reduce kidney
accumulation. Studies have shown that removing the penta-Glu sequence can decrease

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kidney uptake by a factor of 20, although this can also come at the cost of reduced tumor uptake (a factor of 3 reduction).[13][14]

- Introduction of Basic Amino Acids: Inserting positively charged amino acids, such as histidine, in the linker sequence has been shown to reduce kidney uptake.[14]
- Optimized Analogs: Analogs like DOTA-MGS5 and DOTA-CCK-66 have been specifically designed to have favorable biodistribution profiles with reduced kidney uptake compared to earlier generations of minigastrin derivatives.[2][15] For instance, [⁶⁷Ga]Ga-DOTA-CCK-66 exhibited low kidney accumulation (2.51 ± 0.49 %IA/g) at 1 hour post-injection.[15]

Frequently Asked Questions (FAQs)

Q3: How do different radiolabeling strategies and chelators affect the performance of minigastrin analogs? A3: The choice of chelator and radiometal is crucial. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely used for labeling with trivalent radiometals like ¹¹¹In, ¹⁷⁷Lu, and ⁶⁸Ga.[3][12] HYNIC (hydrazinonicotinamide) has been used for labeling with ^{99m}Tc.[11][16] The overall charge and lipophilicity of the resulting metal-peptide complex can influence the biodistribution profile. For example, the DOTA-MGS5 analog showed a remarkably enhanced tumor uptake and favorable tumor-to-background ratios, independent of the specific radiometal-chelator approach used.[2]

Q4: What is the primary mechanism of tumor targeting for Mini-Gastrin I? A4: Mini-Gastrin I and its analogs target the cholecystokinin-2 receptor (CCK2R), a G-protein-coupled receptor.[8] This receptor is overexpressed in several tumor types, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and neuroendocrine tumors, making it an attractive target for peptide receptor radionuclide imaging and therapy.[4][11] The binding of the minigastrin analog to CCK2R induces receptor-mediated endocytosis, leading to the internalization and accumulation of the radiolabeled peptide within the cancer cells.[1][17]

Q5: Can co-administration of other compounds enhance tumor uptake? A5: Yes, pre-treatment strategies can be explored. For instance, inhibition of the oncogenic AKT/mTOR pathway has been reported to increase CCK2R expression, which could potentially enhance the tumor uptake of a subsequently administered minigastrin analog.[18] Additionally, while not specific to minigastrin in the provided data, the general principle of using agents that increase vascular permeability in tumors could be a potential area of investigation.[19]



Q6: What role does albumin binding play in the pharmacokinetics of peptide analogs? A6: Incorporating an albumin-binding moiety is a strategy to extend the circulatory half-life of peptides.[20] Reversible binding to serum albumin can protect the peptide from rapid clearance and enzymatic degradation, leading to increased accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[21][22] While early minigastrin analogs focused on reducing off-target effects, newer strategies for other peptides have shown that moderate, reversible albumin binding can significantly enhance tumor accumulation.[23] This could be a future direction for optimizing minigastrin analogs.

Quantitative Data on Minigastrin Analog Performance

Table 1: Biodistribution of Radiolabeled Minigastrin Analogs in CCK2R-Expressing Xenograft Models (Data presented as mean percentage of injected activity per gram of tissue [% IA/g] ± SD)



Analog	Time p.i.	Tumor Uptake (% IA/g)	Kidney Uptake (% IA/g)	Stomach Uptake (% IA/g)	Tumor/Ki dney Ratio	Referenc e
DOTA- MGS1	4 h	1.23 ± 0.15	3.5 (approx.)	Low	~0.35	[8]
¹¹¹ In- DOTA- MGS4	4 h	10.40 ± 2.21	6.0 (approx.)	Low	~1.73	[8]
¹⁷⁷ Lu-Lu-1 (Proline)	4 h	34.72 ± 9.40	4-7 (approx.)	5-7 (approx.)	~4.96 - 8.68	[1]
¹⁷⁷ Lu-Lu-2 (Proline)	4 h	33.25 ± 6.34	4-7 (approx.)	5-7 (approx.)	~4.75 - 8.31	[1]
DOTA-[(N- Me)1Nal ⁸] MGS5	4 h	48.1 ± 9.2	High	4.2 ± 0.5	N/A	[3]
⁶⁷ Ga- DOTA- CCK-66	1 h	19.4 ± 3.5	2.51 ± 0.49	1.81 ± 0.19	~7.73	[15]

Table 2: In Vitro CCK2R Affinity of Minigastrin Analogs



Analog	Cell Line	IC ₅₀ (nM)	Reference
DOTA-MGS5 Derivatives	A431-CCK2R	Low nanomolar range	[3]
DOTA-CCK-66 (natGa-labeled)	AR42J	3.6 - 6.0	[15]
DOTA-CCK-66 (natLu-labeled)	AR42J	3.6 - 6.0	[15]
PP-F11N	A431-CCK2R	1.3 ± 0.2	[5]
NMG 2 (Triazole Analog)	A431-CCK2R	0.2 ± 0.0	[5]
NMG 3 (Triazole Analog)	A431-CCK2R	0.1 ± 0.0	[5]

Experimental Protocols

- 1. Protocol: In Vitro Receptor Affinity Assay
- Cell Lines: A431 cells transfected with the human CCK2R (A431-CCK2R) or AR42J cells endogenously expressing the rat CCK2R are commonly used.[8][9]
- Procedure:
 - Cells are seeded in multi-well plates and allowed to adhere.
 - Cells are incubated with a constant concentration of a radiolabeled reference ligand (e.g.,
 125I-labeled Gastrin I).
 - Increasing concentrations of the non-radiolabeled test analog are added to the wells to compete for receptor binding.
 - After incubation (e.g., 1 hour at 37°C), cells are washed with ice-cold buffer to remove unbound ligand.
 - Cells are lysed, and the radioactivity is measured using a gamma counter.

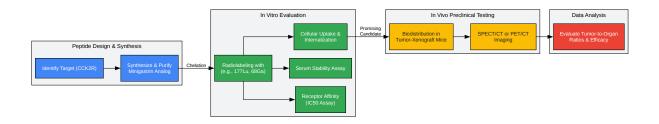


- The IC₅₀ value (concentration of the analog that inhibits 50% of the specific binding of the reference ligand) is calculated using non-linear regression analysis.
- 2. Protocol: In Vivo Biodistribution Study
- Animal Model: Athymic nude mice (e.g., BALB/c nude) are xenografted with CCK2R-positive tumor cells (e.g., A431-CCK2R) on one flank and often with mock-transfected cells on the other as a negative control.[5][13]
- Procedure:
 - Once tumors reach a suitable size, a defined amount of the radiolabeled minigastrin analog (e.g., 100 pmol) is injected intravenously via the tail vein.[24]
 - At specified time points (e.g., 1, 4, and 24 hours post-injection), cohorts of mice are euthanized.[5]
 - Blood, tumors, and major organs (kidneys, stomach, liver, spleen, etc.) are collected, weighed, and the radioactivity is measured in a gamma counter.
 - The uptake in each tissue is calculated and expressed as a percentage of the injected activity per gram of tissue (% IA/g).
- 3. Protocol: In Vivo Stability Analysis
- Animal Model: Normal BALB/c mice are typically used.[8]
- Procedure:
 - The radiolabeled peptide is injected intravenously.
 - At a defined time point (e.g., 10 or 30 minutes p.i.), blood is collected.[8][25] Urine may also be collected.[15]
 - Blood proteins are precipitated (e.g., with ethanol or acetonitrile) and centrifuged.
 - The supernatant, containing the peptide and its metabolites, is analyzed by radio-HPLC (High-Performance Liquid Chromatography).



• The percentage of intact radiopeptide is determined by comparing the peak corresponding to the original peptide with the peaks of its radiolabeled metabolites.

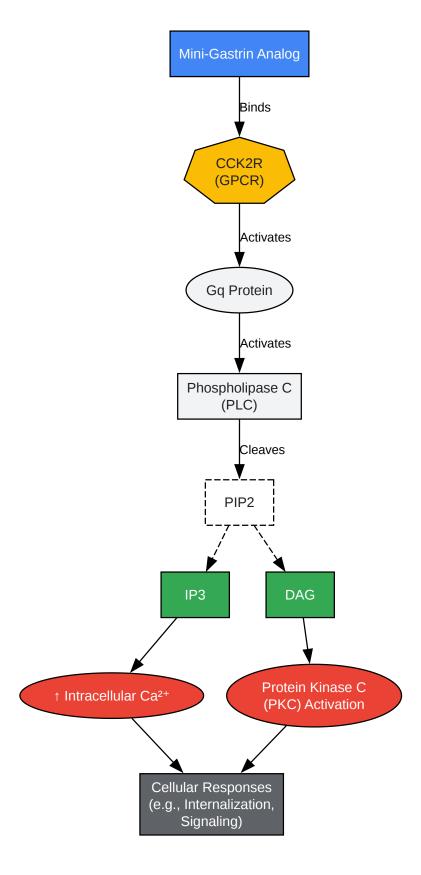
Visualizations



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Caption: General experimental workflow for the development and evaluation of novel radiolabeled minigastrin analogs.

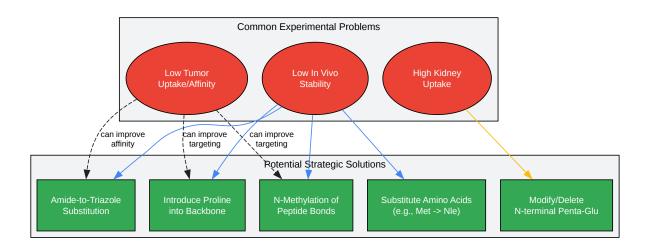




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Caption: Simplified signaling pathway following Mini-Gastrin binding to the CCK2 receptor (CCK2R).



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Caption: Logical map connecting common problems in minigastrin analog development to effective chemical strategies.

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